![molecular formula C13H8BrNO B12891763 3-(4-Bromophenyl)benzo[d]isoxazole](/img/structure/B12891763.png)
3-(4-Bromophenyl)benzo[d]isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromophenyl)benzo[d]isoxazole is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)benzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydroxamic acid with an appropriate aldehyde under acidic conditions to form the isoxazole ring. This reaction can be catalyzed by various acids, such as sulfuric acid or hydrochloric acid, and often requires heating to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow reactors. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents .
化学反应分析
Types of Reactions
3-(4-Bromophenyl)benzo[d]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the isoxazole ring can lead to the formation of different derivatives with altered biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted isoxazole, while oxidation can introduce hydroxyl or carbonyl groups .
科学研究应用
3-(4-Bromophenyl)benzo[d]isoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 3-(4-Bromophenyl)benzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit key enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
相似化合物的比较
Similar Compounds
3-(4-Chlorophenyl)benzo[d]isoxazole: Similar structure but with a chlorine atom instead of bromine.
3-(4-Methylphenyl)benzo[d]isoxazole: Contains a methyl group instead of bromine.
3-(4-Nitrophenyl)benzo[d]isoxazole: Contains a nitro group instead of bromine.
Uniqueness
3-(4-Bromophenyl)benzo[d]isoxazole is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity.
属性
分子式 |
C13H8BrNO |
|---|---|
分子量 |
274.11 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-1,2-benzoxazole |
InChI |
InChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16-15-13/h1-8H |
InChI 键 |
APMMSMWGGNUIME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NO2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
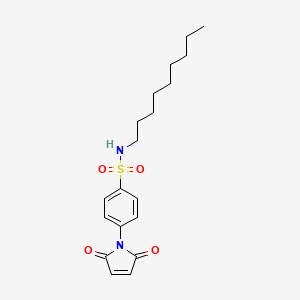
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)

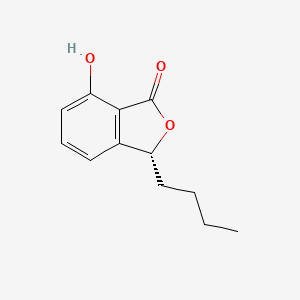
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12891723.png)

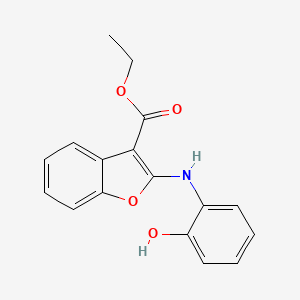
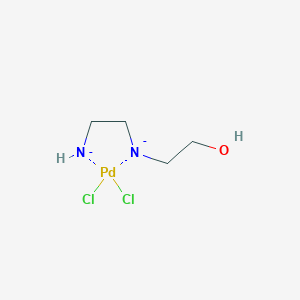
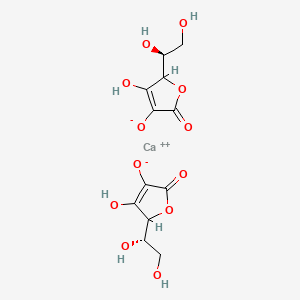
![4-{[(2R)-5-(Diethylamino)pentan-2-yl]amino}quinolin-7(1H)-one](/img/structure/B12891753.png)


